

# Synergistic Effects of Colistin with Other Antimicrobial Agents: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antibacterial agent 159

Cat. No.: B12378912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice, necessitating innovative therapeutic strategies. Combination therapy, which leverages the synergistic interactions between antimicrobial agents, is a promising approach to enhance efficacy, combat resistance, and potentially reduce dose-related toxicity. This guide provides a comparative analysis of the synergistic effects of colistin, a last-resort antibiotic for many MDR Gram-negative infections, with various other antimicrobial agents. The data presented is compiled from multiple *in vitro* studies, and detailed experimental protocols are provided to aid in the replication and further exploration of these findings.

## Mechanism of Synergy: A Two-Pronged Attack

The primary mechanism underlying colistin's synergistic activity is its ability to disrupt the outer membrane of Gram-negative bacteria.<sup>[1][2][3][4]</sup> Colistin, a polycationic peptide, interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) layer, displacing divalent cations ( $Mg^{2+}$  and  $Ca^{2+}$ ) that stabilize the outer membrane. This disruption increases the permeability of the outer membrane, facilitating the entry of other antibiotics that would otherwise be unable to reach their intracellular targets.<sup>[1][2][4]</sup> This enhanced uptake is particularly effective for hydrophobic antibiotics and those to which the bacterium would typically be resistant due to membrane impermeability.<sup>[1][5]</sup>

Additionally, some studies suggest that sub-inhibitory concentrations of colistin can alter the function of bacterial efflux pumps, further increasing the intracellular concentration of the

partner antibiotic.[6]



[Click to download full resolution via product page](#)

Caption: Mechanism of Colistin Synergy.

## Comparative Efficacy of Colistin Combinations

The synergistic potential of colistin has been evaluated against a range of MDR pathogens, most notably *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Klebsiella pneumoniae*. The following tables summarize the findings from various studies, presenting the percentage of isolates demonstrating synergy and the observed reductions in Minimum Inhibitory Concentrations (MICs). Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of  $\leq 0.5$ .

### Table 1: Synergistic Activity against *Acinetobacter baumannii*

| Combination Agent | Synergy Rate (%) | Observations                                                                                                                                                                                                                                                             |
|-------------------|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rifampin          | 63%              | A meta-analysis of 17 studies showed a high rate of synergy. [3] The combination is often bactericidal and can suppress the emergence of colistin resistance.[1]                                                                                                         |
| Vancomycin        | 90-100%          | Though vancomycin is inactive against Gram-negative bacteria alone, its combination with colistin shows potent synergy.[5][7] The MIC of vancomycin was reduced from $>256 \mu\text{g/mL}$ to $\leq 48 \mu\text{g/mL}$ in the presence of sub-inhibitory colistin.[5][8] |
| Doripenem         | 30%              | Moderate synergy observed in checkerboard assays.[9][10]                                                                                                                                                                                                                 |
| Doxycycline       | 60%              | Good synergistic activity was noted in checkerboard assays against MDR isolates.[9][10]                                                                                                                                                                                  |
| Econazole         | 100%             | A study showed strong synergy, with FICI values of 0.1875 to 0.25.[11]                                                                                                                                                                                                   |
| Sulbactam         | 50%              | Synergistic interaction was detected in 5 out of 10 colistin-resistant isolates.[7]                                                                                                                                                                                      |

**Table 2: Synergistic Activity against *Pseudomonas aeruginosa***

| Combination Agent | Synergy Rate (%) | Observations                                                                                                                      |
|-------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Doripenem         | 30%              | Checkerboard assays showed a moderate degree of synergy. [9][10]                                                                  |
| Doxycycline       | 90%              | A high rate of synergy was observed against MDR clinical isolates.[9][10]                                                         |
| Rifampin          | 20%              | Lower synergy rates were observed compared to other pathogens.[9][10] However, the combination was effective against biofilms.[4] |

**Table 3: Synergistic Activity against *Klebsiella pneumoniae***

| Combination Agent | Synergy Rate (%) | Observations                                                                                                                |
|-------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Levofloxacin      | 90.9%            | High synergy against colistin-resistant isolates.[12][13]                                                                   |
| Gentamicin        | 81.8%            | Strong synergistic effects observed.[12][13]                                                                                |
| Meropenem         | 81.8%            | High rate of synergy against colistin-resistant strains.[12][13] The combination also showed efficacy against biofilms.[14] |
| Amikacin          | 72.7%            | Good synergistic activity was demonstrated.[12][13]                                                                         |
| Fosfomycin        | 72.7%            | Effective synergy against colistin-resistant isolates.[12][13]                                                              |
| Ceftazidime       | 81.8%            | High synergy rates were reported.[12]                                                                                       |

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial synergy.

### Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[15][16][17]

#### 1. Preparation of Materials:

- 96-well microtiter plates.
- Bacterial inoculum adjusted to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL), then diluted to a final concentration of  $5 \times 10^5$  CFU/mL in the appropriate broth medium (e.g.,

Cation-Adjusted Mueller-Hinton Broth).

- Stock solutions of Colistin (Agent A) and the partner antimicrobial (Agent B) prepared at concentrations at least four times the highest concentration to be tested.

## 2. Plate Setup:

- Agent A Dilution: Serially dilute Agent A (Colistin) horizontally across the columns of the microtiter plate. For example, in a 10-column setup, column 1 would contain the highest concentration and column 10 the lowest, with column 11 serving as a control for Agent B alone.
- Agent B Dilution: Serially dilute Agent B vertically down the rows of the plate. For instance, in an 8-row setup, row A would have the highest concentration and row G the lowest, with row H serving as a control for Agent A alone.
- Controls: Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

## 3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35-37°C for 18-24 hours.

## 4. Data Analysis and FICI Calculation:

- After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

$$\text{FICI} = \text{FIC of Agent A} + \text{FIC of Agent B}$$

Where:

- $\text{FIC of Agent A} = (\text{MIC of Agent A in combination}) / (\text{MIC of Agent A alone})$

- FIC of Agent B =  $(\text{MIC of Agent B in combination}) / (\text{MIC of Agent B alone})$
- Interpretation of FICI:
  - Synergy:  $\text{FICI} \leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FICI} \leq 4$
  - Antagonism:  $\text{FICI} > 4$

[Click to download full resolution via product page](#)

Caption: Checkerboard Assay Workflow.

## Conclusion

The evidence strongly supports the use of colistin in combination with other antimicrobial agents as a viable strategy to combat MDR Gram-negative pathogens. The synergistic interactions, primarily driven by colistin's membrane-permeabilizing effects, can restore the activity of antibiotics that have become ineffective due to resistance mechanisms.

Combinations with rifampin and vancomycin against *A. baumannii*, and with fluoroquinolones and aminoglycosides against *K. pneumoniae*, appear particularly promising.<sup>[3][5][12][13]</sup> These findings underscore the importance of continued research into combination therapies to expand our therapeutic arsenal against critically resistant infections. Further *in vivo* studies and clinical trials are warranted to validate these *in vitro* findings and establish safe and effective dosing regimens.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. Synergistic Effect of Colistin and Rifampin Against Multidrug Resistant *Acinetobacter baumannii*: A Systematic Review and Meta-Analysis [openmicrobiologyjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Colistin Enhances Rifampicin's Antimicrobial Action in Colistin-Resistant *Pseudomonas aeruginosa* Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. dovepress.com [dovepress.com]
- 7. GMS | GMS Hygiene and Infection Control | *In vitro* synergism of combinations of colistin with selected antibiotics against colistin-resistant *Acinetobacter baumannii* [egms.de]
- 8. Potent synergy and sustained bactericidal activity of a vancomycin-colistin combination versus multidrug-resistant strains of *Acinetobacter baumannii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]

- 10. Enhancing colistin efficacy with combination therapies for multidrug-resistant *P. aeruginosa* and *A. baumannii* isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant *Klebsiella pneumoniae* isolates | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [Synergistic Effects of Colistin with Other Antimicrobial Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378912#synergistic-effects-of-antibacterial-agent-159-with-other-antimicrobial-agents]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)